molecular formula C6H3ClN4O B1449488 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one CAS No. 189747-31-7

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one

Cat. No.: B1449488
CAS No.: 189747-31-7
M. Wt: 182.57 g/mol
InChI Key: OBLBJCVARYVWJH-UHFFFAOYSA-N
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Description

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimido[5,4-D]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms The presence of a chlorine atom at the 6-position and a keto group at the 4-position further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chlorouracil with formamide or formamidine acetate. The reaction is usually carried out under reflux conditions, leading to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is

Properties

IUPAC Name

2-chloro-7H-pyrimido[5,4-d]pyrimidin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O/c7-6-8-1-3-4(11-6)5(12)10-2-9-3/h1-2H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLBJCVARYVWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442029
Record name 6-CHLOROPYRIMIDO[5,4-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189747-31-7
Record name 6-CHLOROPYRIMIDO[5,4-D]PYRIMIDIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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